molecular formula C21H24F3N3O B2367779 N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide CAS No. 1049395-73-4

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2367779
CAS No.: 1049395-73-4
M. Wt: 391.438
InChI Key: CKQHDFXNLNSYBB-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a trifluoromethyl group attached to a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a phenyl halide in the presence of a base.

    Attachment of the Propyl Chain: The propyl chain is added through an alkylation reaction, where the piperazine derivative reacts with a propyl halide.

    Formation of Benzamide Moiety: The final step involves the reaction of the substituted piperazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-benzylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
  • N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQHDFXNLNSYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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